molecular formula C16H13N7 B5765388 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5765388
M. Wt: 303.32 g/mol
InChI Key: VZLHUHVGZJVEFX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has a significant impact on various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to have a protective effect on neurons and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments include its potential use in cancer research, neurodegenerative disease research, and as a fluorescent probe for detecting metal ions. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone may focus on its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies may also investigate its mechanism of action and potential side effects. Additionally, research may be conducted to develop new methods for synthesizing the compound and to explore its potential use in other fields of research.

Synthesis Methods

The synthesis of 2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the reaction of 2-pyridinecarbaldehyde with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable reagent. The reaction is carried out under specific conditions to obtain the desired product.

Scientific Research Applications

2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7/c1-10-5-6-13-12(8-10)14-15(19-13)20-16(23-21-14)22-18-9-11-4-2-3-7-17-11/h2-9H,1H3,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHUHVGZJVEFX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-N-[(E)-pyridin-2-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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